molecular formula C45H72N12O15S B057384 Buccalin CAS No. 116786-35-7

Buccalin

Cat. No.: B057384
CAS No.: 116786-35-7
M. Wt: 1053.2 g/mol
InChI Key: UAYHBJIRVVTXIJ-XSTSSERXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buccalin is a bacterial lysate-based medicinal product that has been developed as an immune-stimulant. It is primarily used in the prophylaxis of recurrent respiratory tract infections. This compound contains inactivated bacterial bodies, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae .

Mechanism of Action

Buccalin acts presynaptically, unlike the small cardioactive peptides which exert postsynaptic actions . It has no effect on muscle relaxation rate and decreases motor neuron-elicited excitatory junction potentials in the ARC without affecting contractions produced by direct application of acetylcholine to the muscle .

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Buccalin . Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buccalin is prepared by inactivating bacterial bodies through heating. The bacterial species used in this compound are heat-inactivated to ensure they are non-viable while retaining their immunogenic properties .

Industrial Production Methods: The industrial production of this compound involves the cultivation of the bacterial species, followed by their inactivation through heating. The inactivated bacterial bodies are then formulated into a bacterial concentrate, which is used in the final product .

Chemical Reactions Analysis

Buccalin, being a bacterial lysate, does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to stimulate the immune system. The inactivated bacterial bodies in this compound interact with the immune system to enhance its response to infections .

Comparison with Similar Compounds

Buccalin is unique in its composition and mechanism of action compared to other bacterial lysate-based products. Similar compounds include other bacterial lysates used for immune stimulation, such as OM-85 and Broncho-Vaxom. These compounds also contain inactivated bacterial bodies and are used for the prevention of respiratory tract infections. this compound’s specific combination of bacterial species and its method of preparation make it distinct .

List of Similar Compounds:
  • OM-85
  • Broncho-Vaxom
  • Ribomunyl

This compound stands out due to its unique formulation and its demonstrated efficacy in reducing the number of infectious episodes in patients with recurrent respiratory tract infections .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHBJIRVVTXIJ-XSTSSERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72N12O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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